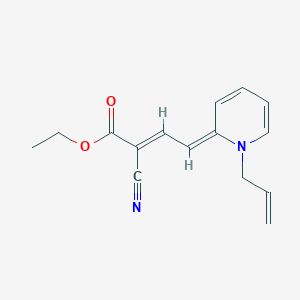

ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate, also known as ethyl cyanoacrylate, is a monomer that is widely used in scientific research and industrial applications. It is a colorless liquid that polymerizes quickly in the presence of moisture to form a strong adhesive bond. Ethyl cyanoacrylate has a wide range of applications due to its unique properties, such as high bonding strength, fast curing time, and excellent adhesion to various substrates.

Mechanism Of Action

The mechanism of action of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate involves the rapid polymerization of the monomer in the presence of moisture. The polymerization process generates heat, which can cause tissue damage if not controlled properly. Ethyl cyanoacrylate forms a strong bond with the tissue, sealing the wound or incision and preventing the entry of bacteria or other pathogens.

Biochemical and Physiological Effects:

Ethyl cyanoacrylate has been shown to have minimal toxicity and low immunogenicity in animal studies. It is metabolized by esterases in the body, leading to the formation of cyanoacetate, which is excreted in the urine. Ethyl cyanoacrylate has been used in numerous clinical trials and has been found to be safe and effective in a variety of applications.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in laboratory experiments include its fast curing time, high bonding strength, and excellent adhesion to various substrates. However, its rapid polymerization can make it difficult to control the curing process, and the heat generated during polymerization can cause tissue damage if not carefully monitored.

Future Directions

For the use of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in scientific research include the development of new formulations that can be used for specific applications, such as drug delivery or tissue engineering. Researchers are also exploring the use of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in combination with other materials, such as nanoparticles or biomolecules, to enhance its properties and improve its efficacy. Additionally, new methods for controlling the curing process and minimizing tissue damage are being developed to improve the safety and effectiveness of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in clinical applications.

Synthesis Methods

The synthesis of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate involves the reaction of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacetate with formaldehyde and ammonium carbonate in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate. The yield of the reaction is typically high, and the product can be purified by distillation or recrystallization.

Scientific Research Applications

Ethyl cyanoacrylate has numerous applications in scientific research, including tissue engineering, drug delivery, and wound healing. It is used as a tissue adhesive to seal surgical incisions and wounds, as it forms a strong bond with the skin and other tissues. Ethyl cyanoacrylate has also been used to encapsulate drugs and other therapeutic agents, allowing for targeted delivery to specific tissues or organs.

properties

CAS RN |

57681-47-7 |

|---|---|

Product Name |

ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate |

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate |

InChI |

InChI=1S/C15H16N2O2/c1-3-10-17-11-6-5-7-14(17)9-8-13(12-16)15(18)19-4-2/h3,5-9,11H,1,4,10H2,2H3/b13-8+,14-9+ |

InChI Key |

HTGAGTCLSRWHRZ-UQNWOCKMSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C=C/1\C=CC=CN1CC=C)/C#N |

SMILES |

CCOC(=O)C(=CC=C1C=CC=CN1CC=C)C#N |

Canonical SMILES |

CCOC(=O)C(=CC=C1C=CC=CN1CC=C)C#N |

Other CAS RN |

57681-47-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)

![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)

![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)

![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)